molecular formula C18H15N5S B2807100 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863452-99-7

3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Katalognummer: B2807100
CAS-Nummer: 863452-99-7
Molekulargewicht: 333.41
InChI-Schlüssel: QJGPFPPKNISOSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a high-value chemical scaffold for discovery research in medicinal chemistry and chemical biology. This compound belongs to the triazolo[4,5-d]pyrimidine class, a privileged structure known for its versatile biological activities and its role as a core template in inhibitor design (https://pmc.ncbi.nlm.nih.gov/articles/PMC7488365/). The 7-(benzylsulfanyl) substituent is a key functional handle that enhances the molecule's interaction with biological targets, particularly through hydrophobic contacts and potential disulfide bridge formation with cysteine residues in enzyme active sites (https://pmc.ncbi.nlm.nih.gov/articles/PMC7488365/). This molecular architecture is strategically important in cancer research. Triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of ubiquitin-specific peptidase 28 (USP28), a promising therapeutic target associated with gastric cancer, breast cancer, and non-small cell lung cancer (https://pmc.ncbi.nlm.nih.gov/articles/PMC7488365/). By inhibiting USP28, these compounds can directly affect protein levels, inhibit cancer cell proliferation, induce cell cycle arrest, and suppress epithelial-mesenchymal transition (EMT) progression (https://pmc.ncbi.nlm.nih.gov/articles/PMC7488365/). Furthermore, this chemotype demonstrates significant potential in epigenetics, serving as a reversible inhibitor of Lysine Specific Demethylase 1 (LSD1), an important epigenetic regulator overexpressed in numerous human malignancies (https://pmc.ncbi.nlm.nih.gov/articles/PMC5392756/). Inhibition of LSD1 with this scaffold has been shown to effectively suppress the migration of cancer cells, providing a valuable tool for probing epigenetic mechanisms in oncology (https://pmc.ncbi.nlm.nih.gov/articles/PMC5392756/). The compound is supplied exclusively for research applications. It is essential to handle this material with care and use appropriate safety precautions in a laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

3-benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-3-7-14(8-4-1)11-23-17-16(21-22-23)18(20-13-19-17)24-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGPFPPKNISOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on available literature.

  • Molecular Formula : C₁₁H₉N₅S
  • Molecular Weight : 227.28 g/mol
  • CAS Number : 21324-31-2
  • Melting Point : >250 °C

Synthesis

The synthesis of 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves:

  • Starting Materials : N4-benzyl-6-chloropyrimidine-4,5-diamine.
  • Reagents : Benzyl sulfide as a thiol source.
  • Conditions : The reaction is often carried out under reflux conditions in organic solvents.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL depending on the specific derivative tested .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo[4,5-d]pyrimidines has been explored through various bioassays:

  • COX Inhibition : Compounds showed inhibition of cyclooxygenase (COX) enzymes. For example, one study reported IC50 values for COX-2 inhibition at approximately 0.04 μmol/L for related compounds, indicating strong anti-inflammatory effects comparable to established drugs like celecoxib .
  • In Vivo Studies : In carrageenan-induced paw edema models in rats, triazolo derivatives exhibited significant reductions in inflammation compared to control groups .

Structure-Activity Relationships (SAR)

The biological activity of 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be influenced by various structural modifications:

  • Substituents : The presence of electron-donating groups (e.g., methoxy or hydroxyl) on the benzyl ring has been associated with enhanced activity against COX enzymes.
  • Positioning of Sulfanyl Group : The benzylsulfanyl group appears crucial for maintaining biological activity; modifications to this moiety can significantly alter potency.

Case Studies

  • Study on USP28 Inhibition : A series of triazolo[4,5-d]pyrimidine derivatives were identified as potent inhibitors of USP28 with IC50 values as low as 1.1 μmol/L. These compounds induced cell cycle arrest and apoptosis in gastric cancer cell lines, showcasing their potential in cancer therapy .
  • Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory effects via formalin-induced paw edema tests, compounds demonstrated significant reductions in edema compared to standard treatments like indomethacin with ED50 values indicating strong efficacy .

Summary Table of Biological Activities

Activity TypeCompoundIC50/ED50 ValueReference
COX-2 InhibitionVarious Triazoles0.04 μmol/L
AntimicrobialRelated DerivativesMIC 10 - 50 µg/mL
USP28 InhibitionTriazole Derivatives1.1 μmol/L
Anti-inflammatoryTriazole DerivativesED50 ~9 μM

Vergleich Mit ähnlichen Verbindungen

Triazolopyrimidine derivatives are distinguished by substituents at the 3-, 5-, and 7-positions, which critically modulate their biological activity, selectivity, and off-target effects. Below is a detailed comparison of 3-benzyl-7-(benzylsulfanyl)-3H-triazolo[4,5-d]pyrimidine with structurally related analogs:

Substituent Variations at the 7-Position

The 7-position is a key determinant of NOX inhibitory activity.

Compound Name 7-Position Substituent Molecular Weight Key Findings References
3-Benzyl-7-(benzylsulfanyl) Benzylthio (S-benzyl) 351.40 g/mol Moderate lipophilicity; potential NOX inhibition inferred from structural analogs (e.g., VAS2870)
VAS2870 2-Benzoxazolylthio 378.41 g/mol Prototype NOX inhibitor; inhibits superoxide production but exhibits off-target thiol alkylation .
VAS3947 1,3-Oxazol-2-ylsulfanyl 338.35 g/mol Improved water solubility over VAS2870; broad-spectrum NOX inhibition in cellular assays .
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl) Pyridin-3-ylmethylamine 392.46 g/mol Enhanced solubility due to polar pyridine group; moderate activity in kinase inhibition assays .
3-(4-Fluorobenzyl)-7-thiol Thiol (-SH) 316.35 g/mol Lower molecular weight; potential for disulfide bond formation with cysteine residues .

Key Observations :

  • VAS2870 (2-benzoxazolylthio) demonstrates potent NOX inhibition but suffers from off-target thiol modification, limiting its specificity .
  • VAS3947 (oxazolylsulfanyl) addresses solubility issues but retains broad NOX inhibition, making it a preferred tool compound .
  • The benzylsulfanyl group in the target compound may offer a balance between lipophilicity and selectivity, though direct NOX inhibition data are lacking compared to VAS2870 .
Impact of Fluorinated Benzyl Groups

Fluorination at the benzyl moiety improves metabolic stability and binding affinity:

Compound Name 3-Position Substituent Molecular Weight Key Findings References
3-(4-Fluorobenzyl)-7-(4-morpholinyl) 4-Fluorobenzyl 314.32 g/mol Morpholine enhances solubility; fluorobenzyl increases CNS penetration potential .
3-(2-Fluorobenzyl)-7-(benzylsulfanyl) 2-Fluorobenzyl 369.39 g/mol Fluorine at the ortho position may sterically hinder off-target interactions .

Key Observations :

  • Fluorinated analogs exhibit enhanced pharmacokinetic profiles, particularly in blood-brain barrier penetration, relevant for neurodegenerative disease research .
Piperazine and Morpholine Derivatives

Incorporation of nitrogen-rich heterocycles at the 7-position improves water solubility and target engagement:

Compound Name 7-Position Substituent Molecular Weight Key Findings References
3-Benzyl-7-(piperazin-1-yl) Piperazine 323.40 g/mol High solubility; used in kinase inhibitor development .
3-(4-Fluorophenyl)-7-(piperazin-1-yl) Piperazine 335.77 g/mol Fluorophenyl group enhances metabolic stability; active in cellular ROS scavenging assays .

Key Observations :

  • Piperazine-substituted derivatives are favored for their solubility and adaptability in structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and what are the critical reaction conditions?

  • Methodology : The compound is synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. Key steps include:

  • Formation of the triazolopyrimidine core through cyclization under reflux conditions (e.g., ethanol, 80°C, 12 hours).
  • Introduction of the benzylsulfanyl group via nucleophilic substitution with benzyl mercaptan in the presence of a base (e.g., K₂CO₃) .
  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Critical Parameters : Reaction time, temperature, and stoichiometry of substituents (e.g., benzyl vs. fluorobenzyl groups) significantly impact yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and core structure (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 393.12).
  • X-ray Crystallography (if available): Resolves bond angles and steric effects of the triazole-pyrimidine fused ring .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The compound exhibits:

  • Anticancer Activity : IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A-549) cancer cells in viability assays .
  • Enzyme Inhibition : Potential NADPH oxidase inhibition, inferred from structural analogs like VAS2870 .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) influence bioactivity and target specificity?

  • Case Study :

  • Fluorine Substitution : Increases metabolic stability and binding affinity to kinases (e.g., c-Met) due to electronegativity and reduced steric hindrance .
  • Benzylsulfanyl vs. Oxazole : Sulfur-containing derivatives show enhanced redox-modulating activity compared to oxygen analogs (e.g., VAS3947) .
    • Data Contradictions : Some studies report reduced solubility with bulkier substituents (e.g., trifluoromethoxy groups), necessitating formulation optimization .

Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., off-target effects)?

  • Approaches :

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to exclude nonspecific interactions.
  • Proteomic Profiling : Use affinity pull-down assays to identify binding partners beyond primary targets (e.g., NADPH oxidase isoforms) .
  • Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., 3-methyl vs. 3-benzyl derivatives) to isolate critical functional groups .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Tools :

  • Molecular Dynamics Simulations : Predict binding modes to targets like cannabinoid receptors (CB2) or kinases .
  • ADMET Prediction : Software (e.g., SwissADME) estimates logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
    • Case Example : Introducing polar groups (e.g., acetamide) improves aqueous solubility but may reduce membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.